

# 6-fluoro-1H-indazole CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-fluoro-1H-indazole

Cat. No.: B1318927

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## Technical Guide: 6-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-fluoro-1H-indazole**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a representative synthetic protocol, and discusses its potential biological significance.

## Core Compound Data

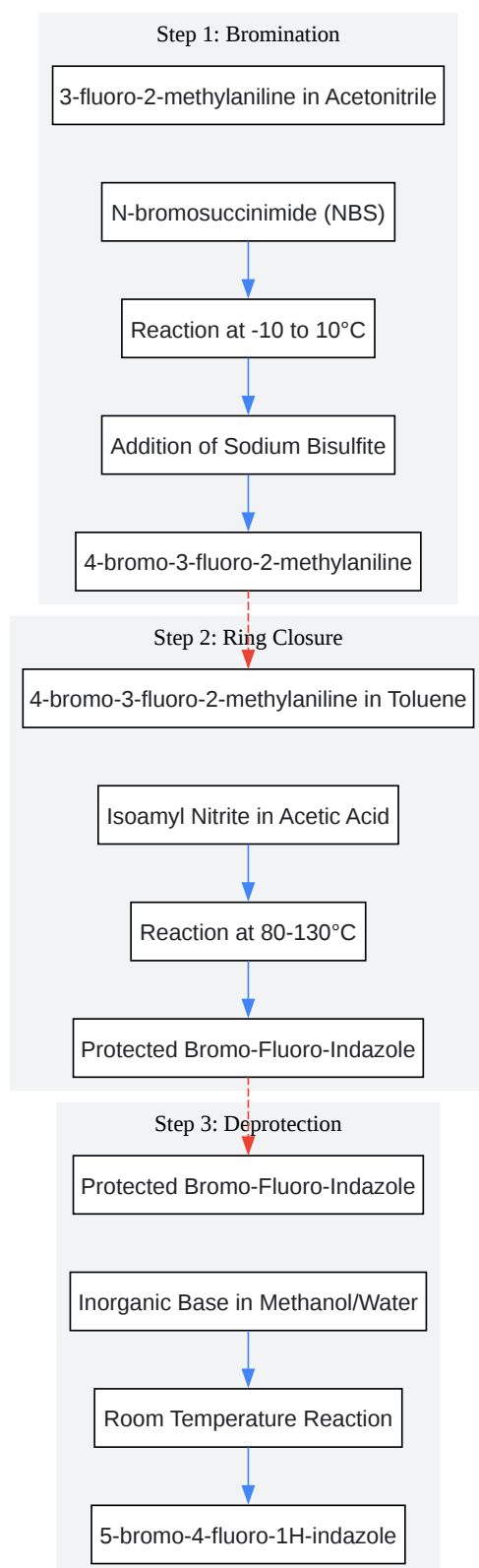
The fundamental chemical and physical properties of **6-fluoro-1H-indazole** are summarized below. This data is essential for experimental design, chemical synthesis, and analytical characterization.

Property	Value	Citation(s)
CAS Number	348-25-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub>	[1]
Molecular Weight	136.13 g/mol	[1]
IUPAC Name	6-fluoro-1H-indazole	[1]
Canonical SMILES	<chem>C1=CC2=C(C=C1F)NN=C2</chem>	[1]
Physical Description	Solid (typical)	
Solubility	Soluble in organic solvents such as DMF and DMSO	
Hazard Statements	Causes skin irritation, serious eye irritation, and may cause respiratory irritation.	[1]

## Synthetic Methodology: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various chemical strategies. While a specific protocol for **6-fluoro-1H-indazole** is not detailed in the provided search results, a representative method for a structurally related compound, 5-bromo-4-fluoro-1H-indazole, is described. This procedure involves a three-step synthesis starting from 3-fluoro-2-methylaniline, including bromination, ring closure, and deprotection.[2]

A generalized workflow for the synthesis of a halogenated fluoro-indazole derivative is presented below. This process highlights the key stages of synthesis, from starting materials to the final purified product.



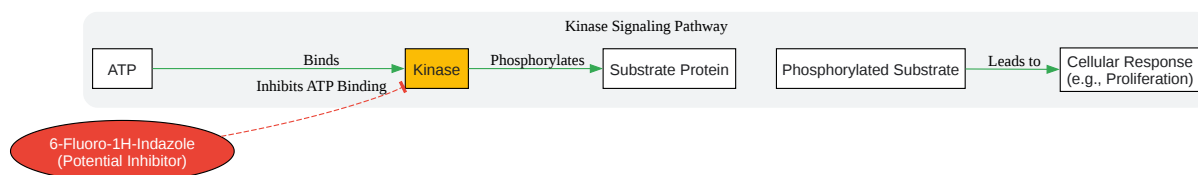
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**Fig. 1:** Representative Synthetic Workflow for a Halogenated Fluoro-Indazole.

## Biological Activity and Therapeutic Potential

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Fluorine substitution can often enhance the metabolic stability and binding affinity of drug candidates.[4]

While specific signaling pathways for **6-fluoro-1H-indazole** are not extensively documented, many indazole derivatives are known to function as kinase inhibitors.[4][5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism of action for an indazole-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.



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**Fig. 2:** Generalized Kinase Inhibition by an Indazole Derivative.

Indazole-containing compounds have been developed as inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Janus kinases (JAKs).[4] The exploration of **6-fluoro-1H-indazole** and its derivatives as specific kinase inhibitors could therefore be a promising avenue for the development of novel therapeutics.

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## References

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- To cite this document: BenchChem. [6-fluoro-1H-indazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318927#6-fluoro-1h-indazole-cas-number-and-molecular-weight]

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